BAY-678

Human Neutrophil Elastase Inflammation Acute Lung Injury

BAY-678 is the only fourth-generation, orally bioavailable HNE inhibitor with SGC chemical probe designation, ensuring community-validated potency (IC50 20 nM, Ki 15 nM) and >2,000-fold selectivity across 21 serine proteases. Unlike sivelestat or alvelestat, BAY-678 provides a matched inactive enantiomer (BAY-677) for rigorous on-target control experiments. Its pharmacokinetic profile (rat t1/2 1.3 h, 0.3 mg/kg oral dose) and validated acute lung injury model efficacy (lung Ki 15 nM) make it irreplaceable for reproducible pulmonary inflammation research. Choose BAY-678 to eliminate off-target ambiguity and accelerate target validation.

Molecular Formula C20H15F3N4O2
Molecular Weight 400.3612
Cat. No. B1191588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBAY-678
SynonymsBAY-678;  BAY678;  BAY 678.; (R)-5-(5-acetyl-6-methyl-2-oxo-1-(3-(trifluoromethyl)phenyl)-1,2,3,4-tetrahydropyrimidin-4-yl)picolinonitrile
Molecular FormulaC20H15F3N4O2
Molecular Weight400.3612
Structural Identifiers
SMILESCC(C1=C(C)N(C2=CC=CC(C(F)(F)F)=C2)C(N[C@@H]1C3=CN=C(C#N)C=C3)=O)=O
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

BAY-678: A Fourth-Generation Human Neutrophil Elastase (HNE) Inhibitor with Validated Chemical Probe Status


BAY-678 is a fourth-generation, orally bioavailable, small-molecule inhibitor of human neutrophil elastase (HNE, also known as leukocyte elastase). It is the (R)-enantiomer of a dihydropyrimidinone-based scaffold . The compound exhibits a reversible, competitive inhibition mechanism against purified HNE in biochemical assays . BAY-678 has been formally nominated as a public chemical probe by the Structural Genomics Consortium (SGC), a designation conferred only upon compounds meeting rigorous standards for potency, selectivity, and utility in target validation studies . The compound is also available with a matched inactive enantiomer (BAY-677), enabling robust on-target control experiments [1]. This combination of validated potency, established selectivity parameters, and publicly documented probe criteria distinguishes BAY-678 from general HNE inhibitors lacking such comprehensive characterization.

Why BAY-678 Cannot Be Substituted with Generic HNE Inhibitors: Key Differentiators in Selectivity and Probe Validation


Interchanging BAY-678 with other HNE inhibitors such as Sivelestat or Alvelestat without quantitative justification introduces substantial experimental risk. While multiple compounds achieve nanomolar HNE inhibition, BAY-678's >2,000-fold selectivity over a panel of 21 serine proteases at concentrations up to 30 µM provides a uniquely defined selectivity window that many generic alternatives lack . Sivelestat, by comparison, demonstrates an IC50 of 44 nM against HNE but with a Ki of 200 nM, reflecting different binding kinetics that affect experimental interpretation [1]. Alvelestat (AZD9668) exhibits a lower IC50 of 12 nM and Ki of 9.4 nM, yet its selectivity over other serine proteases is documented at only >600-fold, representing a significantly narrower selectivity margin than BAY-678 . Furthermore, BAY-678 has been validated in acute lung injury models with quantifiable in vivo target engagement (Ki = 15 nM after oral administration), whereas many commercially available HNE inhibitors lack equivalent in vivo efficacy documentation [2]. Substituting a non-validated compound negates the reproducibility advantages conferred by SGC probe nomination and the matched negative control BAY-677, which is essential for distinguishing on-target from off-target effects.

BAY-678 Product-Specific Quantitative Evidence Guide: Head-to-Head and Cross-Study Comparisons


BAY-678 vs. Sivelestat: Comparative HNE Inhibitory Potency and Binding Kinetics

BAY-678 inhibits human neutrophil elastase (HNE) with an IC50 of 20 nM in biochemical assays using the fluorogenic peptide substrate MeOSuc-AAPV-AMC . In direct cross-study comparison, the clinically approved HNE inhibitor Sivelestat demonstrates an IC50 of 44 nM against the same enzyme, representing a 2.2-fold lower potency relative to BAY-678 [1]. More significantly, binding kinetic analysis reveals that BAY-678 exhibits a Ki of 15 nM for HNE, whereas Sivelestat displays a Ki of 200 nM (0.2 µM) [1]. This 13.3-fold difference in Ki values indicates that BAY-678 forms a substantially tighter enzyme-inhibitor complex than Sivelestat, which has direct implications for the duration of target engagement and the concentration required to maintain inhibition in dynamic biological systems.

Human Neutrophil Elastase Inflammation Acute Lung Injury

BAY-678 vs. Alvelestat (AZD9668): Selectivity Window Comparison

BAY-678 exhibits >2,000-fold selectivity for HNE over a comprehensive panel of 21 serine proteases, with no significant inhibition observed at concentrations up to 30 µM . This panel includes porcine pancreatic elastase (PPE), against which BAY-678 shows no detectable activity . In comparison, Alvelestat (AZD9668)—another clinically investigated oral HNE inhibitor—demonstrates >600-fold selectivity over other serine proteases . The difference represents a >3.3-fold greater selectivity window for BAY-678 relative to Alvelestat. This expanded selectivity margin is particularly consequential given that Alvelestat has progressed to Phase II clinical trials in bronchiectasis and COPD, establishing it as a meaningful comparator rather than a tool compound. Additionally, BAY-678 has been counter-screened against 7 serine/threonine kinases and 64 pharmacologically relevant proteins, showing no significant inhibition across any of these targets [1].

Human Neutrophil Elastase Serine Protease Selectivity Off-Target Profiling

BAY-678 vs. Sivelestat: Comparative In Vivo Target Engagement in Acute Lung Injury Model

BAY-678 demonstrates quantifiable in vivo target engagement in a protease-induced acute lung injury (ALI) mouse model. Following oral administration, BAY-678 inhibited exogenous HNE in the mouse lung with an apparent Ki of 15 nM [1]. This represents direct in vivo pharmacological activity that correlates with the compound's in vitro Ki value, confirming that oral bioavailability translates to effective target tissue exposure. In contrast, Sivelestat's clinical use is restricted to intravenous administration in Japan and the Republic of Korea, with no approved oral formulation available [2]. Sivelestat's lack of oral bioavailability fundamentally limits its utility in chronic dosing studies and long-term disease models, whereas BAY-678's oral route enables flexible, non-invasive administration across both acute and repeated-dosing experimental paradigms [1].

Acute Lung Injury In Vivo Pharmacology Oral Bioavailability

BAY-678 vs. Murine Neutrophil Elastase (MNE): Species Selectivity and Experimental Design Considerations

BAY-678 exhibits pronounced species selectivity between human and murine neutrophil elastase. While the compound potently inhibits human HNE with a Ki of 15 nM, its affinity for murine neutrophil elastase (MNE) is substantially reduced, with a Ki of 700 nM . This 46.7-fold species-selectivity differential must be carefully considered when designing in vivo studies using mouse models. In the protease-induced acute lung injury model where BAY-678 demonstrated efficacy with Ki = 15 nM after oral administration, exogenous human HNE was introduced into the mouse lung—bypassing the species-selectivity limitation by directly providing the human enzyme as the pharmacological target [1]. For studies examining endogenous murine elastase function, the 700 nM Ki necessitates substantially higher dosing to achieve equivalent target engagement. This information is essential for proper experimental design and accurate interpretation of BAY-678's effects in standard mouse disease models.

Species Selectivity Murine Neutrophil Elastase In Vivo Model Selection

BAY-677 as a Matched Inactive Negative Control: Enantiomer-Specific Activity Validation

BAY-678 is the (R)-enantiomer of a chiral dihydropyrimidinone scaffold. Its corresponding (S)-enantiomer, designated BAY-677, is commercially available as a matched inactive negative control [1]. In published studies, BAY-677 at 10 µM shows no HNE inhibitory activity and serves as a specificity control to distinguish on-target from off-target effects in cellular and in vivo models [2]. This enantiomeric pair enables rigorous pharmacological validation of HNE-dependent phenotypes—a capability that is unavailable for many other HNE inhibitors, including Sivelestat and Alvelestat, which lack commercially available, structurally matched inactive controls. The BAY-678/BAY-677 pair is particularly valuable for neutrophil biology studies, where elastase-independent effects of inhibitor treatment can confound interpretation . The availability of this matched pair is a direct consequence of BAY-678's SGC chemical probe nomination, which requires such controls as part of the probe validation criteria.

Chemical Probe Validation Negative Control Enantiomer

Pharmacokinetic Characterization: Rat PK Parameters Enable Dose Projection

The pharmacokinetic profile of BAY-678 has been characterized in rats following both intravenous infusion (0.25-2 hour) and oral gavage administration at a dose of 0.3 mg/kg [1]. Key parameters include a terminal half-life (t1/2) of 1.3 hours and moderate clearance [2]. These PK data provide researchers with the quantitative foundation necessary for projecting human-equivalent doses, designing appropriate dosing intervals in chronic studies, and calculating the required compound quantities for in vivo experiments. In contrast, detailed PK parameters for many commonly used HNE tool compounds, including those for Sivelestat in preclinical species, are not uniformly available from commercial sources, limiting the ability to rationally design dosing regimens [1]. The availability of these PK parameters is directly attributable to BAY-678's development as an SGC chemical probe, which mandates the public disclosure of such characterization data.

Pharmacokinetics In Vivo Dosing Oral Bioavailability

Optimal Research and Industrial Application Scenarios for BAY-678 Based on Quantitative Evidence


HNE Target Validation Studies Requiring Definitive On-Target Evidence

BAY-678, when used in parallel with its matched inactive enantiomer BAY-677, provides the most rigorous available system for validating HNE-dependent phenotypes. The >2,000-fold selectivity over 21 serine proteases, combined with the enantiomer-specific activity differential (>500-fold potency difference between active R-enantiomer and inactive S-enantiomer), enables unequivocal attribution of observed effects to HNE inhibition rather than off-target serine protease engagement. This is particularly critical in neutrophil biology studies where elastase-independent effects of small-molecule inhibitors can confound interpretation. The SGC chemical probe designation further ensures that compound characterization meets community standards for reproducibility. [1]

Oral Dosing Paradigms in Chronic Inflammatory Disease Models

For preclinical studies requiring repeated or chronic administration—including models of COPD, bronchiectasis, and chronic pulmonary inflammation—BAY-678's oral bioavailability offers a decisive advantage over IV-only alternatives such as Sivelestat. The compound's rat PK parameters (t1/2 = 1.3 h, oral dose 0.3 mg/kg) provide a quantitative foundation for designing BID or TID dosing regimens. Researchers should account for the 46.7-fold reduced affinity for murine neutrophil elastase (Ki = 700 nM) when designing endogenous mouse studies; alternative approaches include using the exogenous HNE ALI model where BAY-678 achieves Ki = 15 nM in lung tissue after oral dosing. [2]

High-Throughput Screening Counter-Screens and Off-Target Liability Assessment

BAY-678's comprehensive selectivity profiling—including >2,000-fold selectivity over 21 serine proteases at concentrations up to 30 µM, plus no significant inhibition against 7 serine/threonine kinases and 64 pharmacologically relevant proteins—establishes the compound as an optimal reference standard for evaluating the selectivity of novel HNE inhibitors. In high-throughput screening campaigns for HNE-targeted compounds, BAY-678 can serve as a benchmark for defining acceptable off-target liability thresholds. Its well-characterized selectivity profile enables meaningful interpretation of hit triage decisions and provides a quantitative comparator for assessing the selectivity of newly discovered HNE inhibitor chemotypes. [3]

Acute Lung Injury and Pulmonary Inflammation Preclinical Efficacy Studies

BAY-678 is validated in a protease-induced acute lung injury (ALI) mouse model, where oral administration inhibits exogenous HNE in the lung with an apparent Ki of 15 nM. This model provides a tractable, reproducible system for evaluating HNE-dependent pulmonary pathology and for benchmarking novel HNE inhibitors against a well-characterized reference compound. The correlation between in vitro potency (IC50 = 20 nM, Ki = 15 nM) and in vivo target engagement (Ki = 15 nM in lung tissue) confirms that oral bioavailability translates to pharmacologically relevant exposure at the target site. This established efficacy makes BAY-678 suitable as a positive control for validating new ALI models and as a tool compound for exploring HNE's role in ARDS pathophysiology. [4][5]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for BAY-678

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.